![molecular formula C13H11N B15200632 4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
4-Methylpyrrolo[1,2-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyrrolo[1,2-a]quinoline is a heterocyclic compound characterized by a fused pyrrole and quinoline ring system with a methyl group at the 4-position.
Preparation Methods
The synthesis of 4-Methylpyrrolo[1,2-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of lepidine (4-methylquinoline) with phenacyl bromides in acetone to form quaternary salts, which are then treated with electron-deficient ethyl propiolate or dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) solvent . This reaction yields ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates .
Chemical Reactions Analysis
4-Methylpyrrolo[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a more saturated form, potentially altering its biological activity.
Common reagents used in these reactions include potassium carbonate, DMF, and various bromides and propiolates . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methylpyrrolo[1,2-a]quinoline involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
4-Methylpyrrolo[1,2-a]quinoline is part of a broader class of pyrroloquinoline derivatives, which include compounds like:
Pyrrolo[1,2-a]quinoline: The parent compound without the methyl group at the 4-position.
5,6-Benzopyrrocoline: Another fused heterocyclic compound with similar structural features.
Compared to these similar compounds, this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-methylpyrrolo[1,2-a]quinoline |
InChI |
InChI=1S/C13H11N/c1-10-9-11-5-2-3-6-13(11)14-8-4-7-12(10)14/h2-9H,1H3 |
InChI Key |
ONLTYGMRGNQNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


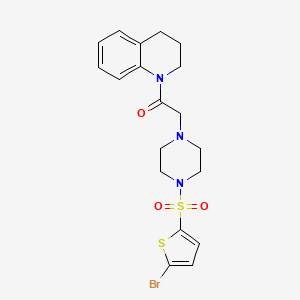



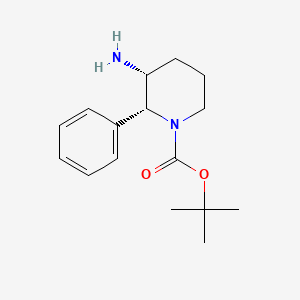
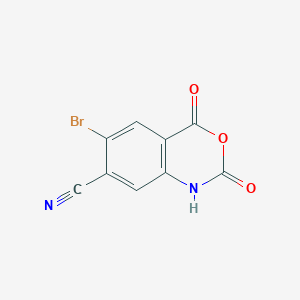


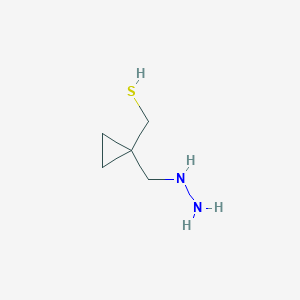
methanone](/img/structure/B15200630.png)
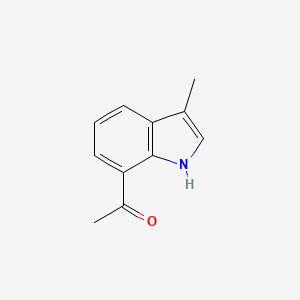
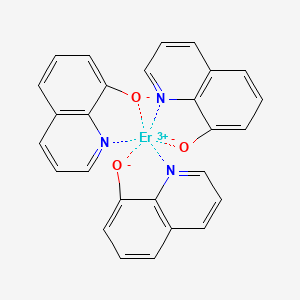
![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)

